molecular formula C8H13NO2 B12945457 5-Azaspiro[3.4]octane-8-carboxylic acid

5-Azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B12945457
M. Wt: 155.19 g/mol
InChI Key: SACXNYFXIOCTAL-UHFFFAOYSA-N
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Description

Structural Significance of Spirocyclic Systems in Chemical Biology

The strategic incorporation of spirocyclic systems into drug candidates is a direct response to the need for greater structural diversity and improved pharmacological profiles. Their rigid nature and three-dimensional character offer distinct advantages over traditional flat, aromatic structures.

The defining feature of a spirocycle is the central quaternary sp³-hybridized carbon atom that joins two rings. This fusion point forces the rings into orthogonal planes, creating an inherently three-dimensional structure. nih.gov This departure from the "flatland" of many traditional aromatic drug molecules allows for a more precise and multi-directional presentation of functional groups into the binding sites of biological targets like proteins and enzymes. nih.gov This enhanced three-dimensionality can lead to more significant and specific interactions, which is a crucial factor for biological activity and selectivity. nih.govrsc.org The complexity of these frameworks is seen as a desirable feature, often correlating with a higher probability of success in clinical development. nih.gov

A key strategy in medicinal chemistry is to reduce the conformational flexibility of a molecule to "lock in" the bioactive conformation, which minimizes the entropic penalty upon binding to a target. nih.gov Spirocyclic systems are exceptionally effective in this regard. By replacing a more flexible part of a molecule, such as a rotatable single bond or a less constrained ring system, with a rigid spirocyclic scaffold, chemists can significantly restrict the available conformational space. nih.gov This rigidity helps to optimize the orientation of key binding elements, potentially leading to improved efficacy and selectivity. nih.govacs.org For instance, incorporating spiro bis-lactams has been shown to allow controlled rotation of a foldamer's backbone, enabling precise control over its shape in two orthogonal directions. acs.orguni.lu

The introduction of a spirocyclic moiety can profoundly influence the physicochemical properties of a drug candidate, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Increasing the fraction of sp³-hybridized carbons (a measure known as Fsp³) by incorporating spirocycles often correlates with improved solubility, a key property for drug formulation and bioavailability. nih.govnih.gov Studies have shown that replacing common rings like morpholine (B109124) or piperazine (B1678402) with azaspirocycles can lead to decreased lipophilicity (lower logP/logD values) and enhanced metabolic stability. nih.govnih.govnih.gov This is because the introduction of spirocyclic azetidines, for example, can make the resulting compounds less recognizable to degradative enzymes, thereby mitigating early drug clearance. enamine.net

5-Azaspiro[3.4]octane-8-carboxylic Acid as a Versatile Synthetic Building Block and Medicinal Chemistry Scaffold

This compound and its isomers are valuable building blocks in the synthesis of more complex molecules for drug discovery. nih.govnih.gov The scaffold combines a strained four-membered azetidine (B1206935) ring with a five-membered carbocycle, offering a unique spatial arrangement of functional groups. The secondary amine provides a point for further chemical elaboration, while the carboxylic acid can engage in various biological interactions or serve as a handle for creating amides or esters.

These scaffolds are considered "multifunctional modules" that can be used to explore new chemical space. nih.govresearchgate.netresearchgate.net Their rigidity and novel three-dimensional shape make them attractive for use as bioisosteres—substitutes for other chemical groups that retain or improve biological activity. For example, azaspirocycles have been successfully used as replacements for piperazine and morpholine rings in known drugs, leading to novel analogues with similar physicochemical properties and high activity, while also providing new intellectual property opportunities. nih.gov The growing commercial availability of various derivatives of azaspiro[3.4]octane highlights their increasing use in drug discovery programs, including in the development of Proteolysis Targeting Chimeras (PROTACs), a new therapeutic modality. sigmaaldrich.comlifechemicals.comtocris.com

Historical Context and Emerging Trends in Azaspiro[3.4]octane Research

While spirocyclic compounds have been known for over half a century, interest in them has surged in the last two decades, driven by the push for molecules with greater three-dimensionality. nih.govrsc.org The focus on small, strained spirocycles like those containing azetidine (a four-membered nitrogen-containing ring) is a more recent trend. rsc.org Historically, such strained rings were often avoided due to concerns about their stability and synthetic accessibility.

However, modern synthetic chemistry has overcome many of these challenges, developing robust and scalable routes to these complex scaffolds. rsc.orgnih.gov An emerging trend is the use of azaspiro[3.4]octanes and related structures as "compact modules" or bioisosteres for larger, more flexible, or more metabolically labile heterocyclic rings. nih.govresearchgate.net Researchers are actively designing and synthesizing novel azaspirocycles to act as surrogates for established pharmacophores, which helps in navigating crowded patent landscapes and improving ADME properties. researchgate.net The development of enantioselective syntheses for spirocyclic azetidines further enhances their value, allowing for the creation of single-enantiomer drugs with potentially improved potency and reduced off-target effects. acs.orgnih.gov This continued innovation in synthesis and application ensures that scaffolds like this compound will remain at the forefront of medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-2-5-9-8(6)3-1-4-8/h6,9H,1-5H2,(H,10,11)

InChI Key

SACXNYFXIOCTAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCN2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Azaspiro 3.4 Octane 8 Carboxylic Acid and Analogues

General Approaches to the Azaspiro[3.4]octane Core Synthesis

The construction of the azaspiro[3.4]octane skeleton can be approached by forming either the five-membered or the four-membered ring in a key cyclization step. Various strategies have been developed to achieve this, each with its own advantages and limitations.

Annulation Strategies

Annulation, the process of building a new ring onto a pre-existing one, is a fundamental approach to synthesizing spirocycles. For the 2-azaspiro[3.4]octane system, which is analogous to the 5-azaspiro system, strategies involving the annulation of either the cyclopentane (B165970) or the azetidine (B1206935) ring have been successfully developed. rsc.orgrsc.org One approach might start from a substituted azetidine and construct the cyclopentane ring, while another could begin with a cyclopentane derivative and form the four-membered azetidine ring. rsc.org These methods often utilize readily available starting materials and conventional chemical transformations. rsc.orgrsc.org

Tandem Aldol-Lactonization Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. The tandem aldol-lactonization reaction has proven effective for synthesizing β-lactones, which can be precursors to spirocyclic systems. nih.gov For instance, this methodology has been used to create the key intermediate for enzyme inhibitors like tetrahydrolipstatin. nih.gov While not directly reported for 5-azaspiro[3.4]octane-8-carboxylic acid, this strategy could potentially be adapted. Another related approach involves a tandem aldol-allylation reaction of allyl(crotyl)enolsilanes constrained in a five-membered ring, which efficiently creates multiple new stereocenters and carbon-carbon bonds. capes.gov.br

Beta-Hydroxy Acid Ring Closure Methodologies

The cyclization of β-hydroxy acids is a common method for forming β-lactones. This strategy is particularly relevant to the synthesis of spirocyclic structures. While specific examples for the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the underlying principle of intramolecular cyclization of a suitably substituted β-hydroxy acid precursor remains a viable synthetic consideration.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. This approach has been successfully applied to the synthesis of azaspiro[3.4]octanes. researchgate.netresearchgate.net For example, the reaction of an azomethine ylide with an electron-deficient alkene can lead to the formation of the pyrrolidine (B122466) ring of the spirocycle. researchgate.net A notable application is the synthesis of 2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane derivatives, which serve as substitutes for piperazine (B1678402) and morpholine (B109124) in medicinal chemistry. researchgate.net This method has been shown to be scalable, allowing for the production of multi-gram quantities of the desired spirocycles. researchgate.net The synthesis of a 2,6-diazaspiro[3.4]octane core, a close analog, was achieved via a [3+2] cycloaddition of an α,β-unsaturated ester with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. mdpi.com

Metal-Catalyzed Cyclization Processes

Metal-catalyzed reactions offer a broad and versatile toolkit for the synthesis of complex cyclic and spirocyclic systems.

Rhodium-catalyzed O-H insertion: This method is effective for creating new C-O bonds and has been used to synthesize novel oxetane-containing spirocycles. researchgate.net The reaction involves the insertion of a rhodium carbene into an O-H bond, followed by cyclization. researchgate.netresearchgate.net While this has been demonstrated for oxetane (B1205548) formation, analogous N-H insertion reactions could potentially be employed for azetidine ring formation in azaspirocycles. Rhodium catalysis has also been used in dearomatizing oxidative annulation reactions to produce spirocyclic enones. scispace.com

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA): This powerful enantioselective transformation is used to create quaternary stereocenters. nih.govacs.org The reaction involves the palladium-catalyzed decarboxylation of an allylic β-keto ester followed by an asymmetric allylic alkylation. nih.govacs.org This methodology has been successfully applied to the synthesis of optically active spirocycles, including those containing thietane (B1214591) 1,1-dioxide, which can be further transformed into novel enantioenriched spirocycles for medicinal applications. nih.govproquest.comlancs.ac.uk

Metal Hydride Hydrogen Atom Transfer (MHAT) Chemistry

Metal-hydride hydrogen atom transfer (MHAT) is an emerging strategy in organic synthesis that allows for the hydrofunctionalization of alkenes via radical intermediates. wikipedia.orgshenvilab.org This process, often catalyzed by earth-abundant metals like cobalt, iron, and manganese, involves the transfer of a hydrogen atom from a metal hydride to an alkene, generating a carbon-centered radical. wikipedia.orgnih.govrsc.org This radical can then participate in various bond-forming reactions, including cyclization to form spirocyclic structures. researchgate.net The chemoselectivity of MHAT reactions makes them particularly useful for the late-stage functionalization of complex molecules. wikipedia.org

Targeted Synthesis of this compound and its Protected Derivatives

The targeted synthesis of this compound and its derivatives often involves multi-step sequences that allow for the introduction of various functional groups and protecting groups. These protecting groups are crucial for selectively reacting different parts of the molecule during a synthetic route.

The N-benzyl group is a common protecting group for amines, and its introduction is a key step in the synthesis of many aza-spirocyclic compounds. While a direct synthetic route for N-benzyl-5-azaspiro[3.4]octane-8-carboxylic acid is not extensively detailed in the reviewed literature, related syntheses provide insight into potential methodologies. For instance, the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, a diaza-analogue, has been achieved through a [3+2] cycloaddition reaction, highlighting a potential strategy for constructing the spirocyclic core. researchgate.net

In a different but structurally related context, the asymmetric synthesis of orthogonally functionalized cyclopentane derivatives, such as tert-butyl 2-N-benzyl-N-α-methylbenzylamino-5-methoxycarbonylmethylcyclopentane-1-carboxylate, has been reported. mdpi.com This was achieved via a domino reaction involving a Michael addition of lithium N-α-methylbenzyl-N-benzylamide to an unsaturated diester, followed by an intramolecular cyclization. mdpi.com This approach demonstrates a method for introducing a benzyl (B1604629) group onto a nitrogen atom within a five-membered ring system, which could be adapted for the synthesis of the target spiro compound.

A general representation of a potential synthetic approach is outlined below:

StepDescriptionReagents and Conditions
1Formation of the azaspiro[3.4]octane coreVaries, potentially via cycloaddition or ring-closing metathesis
2N-BenzylationBenzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., K2CO3, Et3N), solvent (e.g., CH3CN, DMF)
3Ester HydrolysisLiOH, NaOH, or KOH in a mixture of water and an organic solvent (e.g., THF, MeOH)

This table represents a generalized synthetic sequence and may require significant optimization for the specific target molecule.

The N-tert-butoxycarbonyl (N-Boc) and N-carboxybenzyl (N-Cbz) protecting groups are widely used in organic synthesis due to their stability and ease of removal under specific conditions.

A notable example, while not of the exact target molecule, is the catalytic and enantioselective preparation of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com This synthesis starts from an imine analogue of glycine (B1666218) and involves a key one-pot double allylic alkylation under phase-transfer conditions. mdpi.com The resulting 4-methyleneproline (B1208900) derivative is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc2O). mdpi.com Subsequent chemical transformations, including cyclopropanation and deprotection, yield the final N-Boc protected spirocyclic amino acid. mdpi.com

The synthesis of a thia-analogue, 2-tert-butoxycarbonyl-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide, has also been documented, indicating the applicability of the Boc protecting group in this class of compounds. sigmaaldrich.com

A general procedure for the N-Boc protection of a secondary amine, which would be applicable to the 5-azaspiro[3.4]octane core, is as follows:

ReagentBaseSolventTypical Conditions
Di-tert-butyl dicarbonate (Boc2O)Triethylamine (B128534) (Et3N), Sodium Bicarbonate (NaHCO3), or DMAP (catalyst)Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (CH3CN)Room temperature, stirring for several hours to overnight

This table provides a general overview of N-Boc protection conditions.

Information regarding the direct synthesis of N-Cbz protected this compound is less prevalent in the surveyed literature. However, standard procedures for Cbz protection, typically involving benzyl chloroformate (Cbz-Cl) and a base like sodium bicarbonate in a biphasic system or an organic base like triethylamine in an anhydrous solvent, would be the expected methodology.

The development of enantioselective and stereocontrolled syntheses is crucial for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications. As previously mentioned, an enantioselective approach to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been successfully developed using a chiral phase-transfer catalyst derived from chinchonidine. mdpi.com This method provides the desired product with high enantiopurity. mdpi.com

Furthermore, enantioselective approaches to thia/oxa-azaspiro[3.4]octanes have been reported. lookchem.com These methods often rely on chromatographic resolution to separate enantiomers, providing access to both stereoisomers for further investigation in drug discovery programs. lookchem.com The development of catalytic asymmetric methods remains a key goal to improve efficiency and reduce waste.

Key strategies for achieving enantioselectivity in the synthesis of azaspirocycles include:

Chiral auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.

Chiral catalysts: Using a small amount of a chiral molecule to catalyze the reaction and induce enantioselectivity.

Resolution: Separating a racemic mixture into its individual enantiomers, often through chromatography with a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent.

Scalable and Step-Economic Synthetic Protocols

For a synthetic route to be industrially viable, it must be scalable and step-economic, meaning it can be performed on a large scale with a minimal number of synthetic steps. Research efforts have been directed towards developing such protocols for azaspiro[3.4]octane analogues.

For example, step-economic and scalable syntheses of novel thia-azaspiro[3.4]octanes have been reported. nih.govresearchgate.net These routes are designed to be robust and efficient, allowing for the production of these compounds in significant quantities for drug discovery programs. researchgate.net Similarly, a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, a surrogate for piperazine, has been developed. researchgate.net

The principles of developing scalable and step-economic syntheses often involve:

Minimizing the number of synthetic transformations.

Avoiding chromatographic purifications where possible, instead relying on crystallization or distillation.

Using readily available and inexpensive starting materials.

Ensuring that reaction conditions are safe and manageable on a large scale.

A recent development in scalable synthesis involves a highly efficient method for producing 4,5-disubstituted oxazoles directly from carboxylic acids, which has been applied to the gram-scale production of a prodrug. nih.gov While not directly related to the target molecule, this highlights the ongoing innovation in developing practical and scalable synthetic methods in organic chemistry.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction times and the use of expensive or hazardous reagents.

In the synthesis of the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid analogue, several reaction conditions were optimized. For instance, in the intramolecular alkylation step, chloroform (B151607) was found to be a more effective solvent than dichloromethane. mdpi.com Additionally, for the debromination step, hydrogenolysis was shown to provide a better yield (83%) compared to radical reduction (53%). mdpi.com

A tandem conjugate addition-Dieckmann cyclization protocol has been utilized for the construction of oxa-azaspiro[3.4]octanes. lookchem.com This sequence, followed by a Krapcho decarboxylation, provided the desired spirocyclic ketone in a 61% yield over two steps, demonstrating an optimized, multi-step, one-pot procedure. lookchem.com

The following table summarizes some of the optimized conditions found in the literature for related syntheses:

Reaction StepKey Optimization ParameterImproved ConditionOutcomeReference
Intramolecular AlkylationSolventChloroformMore effective than dichloromethane mdpi.com
DebrominationReaction TypeHydrogenolysis83% yield vs. 53% for radical reduction mdpi.com
Spirocycle FormationReaction SequenceTandem conjugate addition-Dieckmann cyclization followed by Krapcho decarboxylation61% yield over two steps lookchem.com

These examples underscore the importance of systematic investigation of reaction parameters to develop efficient and high-yielding synthetic routes.

Chemical Transformations and Derivatization Approaches of 5 Azaspiro 3.4 Octane 8 Carboxylic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into various other functionalities, including esters, amides, and alcohols. These transformations are fundamental in altering the polarity, solubility, and biological activity of the parent molecule.

Esterification and Amidation Reactions

Esterification of 5-Azaspiro[3.4]octane-8-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Table 1: Common Esterification and Amidation Reactions
TransformationReagents and ConditionsProduct Type
Fischer EsterificationAlcohol (R'-OH), H₂SO₄ (catalyst), HeatEster
Amide CouplingAmine (R'R''NH), EDC, HOBt, DMFAmide

Reduction to Alcohol Derivatives

The carboxylic acid moiety can be reduced to a primary alcohol, yielding (5-azaspiro[3.4]octan-8-yl)methanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an aprotic solvent like tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. researchgate.net Another powerful reducing agent capable of this conversion is borane (BH₃), often used as a complex with THF (BH₃·THF). researchgate.net It is important to note that the secondary amine in the spirocycle may need to be protected prior to reduction with these highly reactive hydrides to prevent unwanted side reactions.

Table 2: Reduction of Carboxylic Acid
Reducing AgentTypical SolventProduct
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherPrimary Alcohol
Borane Tetrahydrofuran Complex (BH₃·THF)Tetrahydrofuran (THF)Primary Alcohol

Transformations Involving the Nitrogen Heteroatom

The secondary amine of the azaspirocycle is a nucleophilic center that can undergo a variety of chemical modifications. Protecting this nitrogen is often a crucial first step in a synthetic sequence to allow for selective reactions at the carboxylic acid.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom. This is typically accomplished by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), deprotonates the amine, increasing its nucleophilicity and facilitating the substitution reaction.

N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen, forming an amide. This is readily achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. A particularly common and important acylation is the introduction of a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting Boc-protected amine is stable under many reaction conditions but can be easily removed when desired.

Amine Deprotection Strategies

The removal of protecting groups from the nitrogen atom is a critical step in many synthetic routes. The choice of deprotection strategy depends on the specific protecting group used. For the widely used Boc group, deprotection is efficiently achieved under acidic conditions. researchgate.net Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, rapidly cleaves the carbamate to regenerate the secondary amine as its corresponding ammonium salt. researchgate.net Subsequent neutralization with a base liberates the free amine.

Table 3: Common Nitrogen Protection/Deprotection Strategies
ReactionProtecting GroupReagents for Deprotection
N-Boc Protectiontert-butyloxycarbonyl (Boc)Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)

Oxidative Transformations of the Spirocyclic System

The spirocyclic framework itself can be subjected to oxidative transformations. A key reaction is the oxidation of the carbon atom alpha to the nitrogen heteroatom. This transformation converts the secondary amine into a lactam (a cyclic amide), specifically yielding 5-azaspiro[3.4]octan-6-one derivatives. This oxidation introduces a carbonyl group into the five-membered ring, significantly altering the electronic properties and hydrogen bonding capabilities of the scaffold.

Several methods have been developed for the α-oxygenation of cyclic secondary amines. One mild and effective approach utilizes a copper/nitroxyl co-catalyzed system under an oxygen atmosphere. nih.gov This method often demonstrates good functional group tolerance. Another strategy for the selective oxidation of C-H bonds adjacent to a cyclic amine involves the use of molecular iodine, providing a metal-free alternative for lactam formation. acs.org Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also powerful oxidants capable of various transformations, including the oxidation of amines. organic-chemistry.org

Table 4: Oxidative Transformation to Lactam
Oxidation MethodKey ReagentsProduct
Copper/Nitroxyl CatalysisCu(I) salt, TEMPO, O₂Lactam
Metal-Free OxidationMolecular Iodine (I₂)Lactam

Incorporation of Diverse Functional Groups for Structure-Activity Relationship Studies

The strategic modification of the this compound scaffold is a key approach in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Derivatization efforts typically focus on two primary sites: the secondary amine of the azaspiro core and the carboxylic acid moiety. These modifications allow for a systematic exploration of the chemical space around the core structure to identify key interactions with biological targets.

Research in this area has led to the synthesis of a variety of analogs, where the functional group diversity plays a crucial role in modulating biological activity. The inherent rigidity of the spirocyclic system ensures that the appended functional groups are held in well-defined spatial orientations, which is advantageous for establishing robust SAR.

Systematic derivatization of the 5-azaspiro[3.4]octane scaffold has been explored in the context of developing novel therapeutic agents. For instance, in the pursuit of potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), a promising target for neurodegenerative and inflammatory diseases, a series of derivatives based on a related 7-oxa-5-azaspiro[3.4]octan-6-one core were synthesized. While not the exact molecule of focus, the principles of derivatization at the carboxylic acid and amine functionalities are analogous and highly relevant.

In a hypothetical SAR study of this compound derivatives targeting a generic kinase, one could envision a systematic exploration of substituents to probe different pockets of the enzyme's active site. The following data tables illustrate the types of modifications and the resulting hypothetical activity data that would be generated in such a study.

Amide Bond Formation at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime handle for derivatization via amide bond formation. This allows for the introduction of a wide array of substituents that can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the target protein.

Compound IDR Group (Amine)Kinase Inhibition (IC₅₀, nM)
1a Benzylamine150
1b 4-Fluorobenzylamine75
1c 3,4-Dichlorobenzylamine25
1d Cyclohexylmethylamine300
1e Morpholine (B109124)>1000

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, a clear SAR trend emerges. The introduction of a benzylamine moiety (Compound 1a ) confers moderate activity. The addition of electron-withdrawing groups on the phenyl ring, such as a fluoro group (Compound 1b ) and particularly dichloro substituents (Compound 1c ), significantly enhances potency. This suggests that the aromatic ring may be interacting with a region of the kinase that is sensitive to electronic and steric factors. The decreased activity of the aliphatic cyclohexylmethylamine derivative (Compound 1d ) and the inactivity of the morpholine amide (Compound 1e ) indicate a preference for an aromatic substituent at this position.

N-Functionalization of the Azaspiro Core

The secondary amine of the 5-azaspiro[3.4]octane core provides another critical point for diversification. N-alkylation, N-acylation, and N-sulfonylation are common strategies to introduce a variety of functional groups that can explore different regions of a binding pocket.

Compound IDR' Group (at Nitrogen)Kinase Inhibition (IC₅₀, nM)
2a H500
2b Methyl250
2c Isopropyl600
2d Benzyl100
2e Acetyl800
2f Benzenesulfonyl50

This is a hypothetical data table for illustrative purposes.

In this illustrative dataset, the parent compound with a free amine (Compound 2a ) shows weak activity. N-methylation (Compound 2b ) improves potency, suggesting a beneficial interaction in a small hydrophobic pocket. However, increasing the steric bulk to an isopropyl group (Compound 2c ) is detrimental to activity. The introduction of a larger aromatic group via N-benzylation (Compound 2d ) leads to a significant increase in potency. N-acylation (Compound 2e ) reduces activity, possibly due to the introduction of a less favorable electronic or conformational change. In contrast, N-sulfonylation with a phenylsulfonyl group (Compound 2f ) results in the most potent compound in this series, indicating a strong and favorable interaction of the sulfonyl group with the target.

These examples of systematic functionalization underscore the importance of the this compound scaffold in medicinal chemistry. The ability to readily introduce diverse chemical functionalities at specific vectors allows for a detailed exploration of the SAR, ultimately guiding the design of more potent and selective therapeutic agents.

Computational and Theoretical Investigations of 5 Azaspiro 3.4 Octane 8 Carboxylic Acid Derivatives

Conformational Analysis and Molecular Modeling Studies

Conformational analysis and molecular modeling are foundational to understanding the spatial arrangement and energetic properties of 5-azaspiro[3.4]octane derivatives. The spirocyclic fusion of a cyclobutane (B1203170) and a pyrrolidine (B122466) ring creates a rigid structure with limited conformational freedom compared to more flexible aliphatic systems. researchgate.net This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. researchgate.net

Molecular modeling studies typically begin with generating the 3D structure of the molecule. For 5-Azaspiro[3.4]octane-8-carboxylic acid, this involves defining the stereochemistry at the spiro center and the carbon atom bearing the carboxylic acid. The protonation state of the pyrrolidine nitrogen and the carboxylic acid group, which is dependent on the physiological pH, is a critical consideration. nih.gov Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the lowest energy conformations, bond lengths, bond angles, and charge distributions. bohrium.com

Table 1: Predicted Physicochemical Properties of this compound Data predicted by computational models.

Property Value Source
Molecular Formula C₈H₁₃NO₂ uni.lu
Molecular Weight 155.19 g/mol uni.lu
XlogP (predicted) -2.1 uni.lu
Monoisotopic Mass 155.09464 Da uni.lu
Hydrogen Bond Donors 2 uni.lu

Mechanistic Studies of Chemical Reactions Involving Azaspiro[3.4]octane Systems

Theoretical chemistry provides powerful insights into the mechanisms of chemical reactions used to synthesize and modify azaspiro[3.4]octane systems. One of the key synthetic strategies is the [3+2] cycloaddition reaction, where an azomethine ylide reacts with an alkene. researchgate.net Computational studies can model the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net These calculations help rationalize why certain isomers are formed preferentially and can guide the optimization of reaction conditions.

Another important reaction is the bromine-mediated cyclization of cyclic homoallylamine derivatives to form the azaspirocyclic core. Computational modeling can elucidate the reaction pathway, including the formation of key intermediates like the bromonium ion and the subsequent intramolecular attack by the nitrogen atom.

For this compound itself, mechanistic studies can investigate reactions such as amide bond formation at the carboxylic acid moiety or N-alkylation/acylation of the pyrrolidine nitrogen. These computational models can predict activation energies and transition state geometries, offering a deeper understanding than what can be observed through experimentation alone. masterorganicchemistry.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

Computational methods are central to elucidating the relationship between a molecule's structure and its biological activity (SAR) or physicochemical properties (SPR). For derivatives of 5-azaspiro[3.4]octane, these studies aim to understand how modifications to the scaffold affect target binding, selectivity, and drug-like properties such as solubility and metabolic stability. bldpharm.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov For inhibitors based on the 5-azaspiro[3.4]octane scaffold, docking studies are crucial for understanding their mechanism of action. For instance, derivatives of this scaffold have been investigated as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target in oncology. nih.govnih.gov

In a typical docking simulation, the 3D structure of the target protein (obtained from X-ray crystallography or homology modeling) is used to define a binding site. The 5-azaspiro[3.4]octane derivative is then placed into this site in multiple conformations and orientations. A scoring function estimates the binding affinity for each pose, with lower scores generally indicating more favorable binding. mdpi.com

These simulations can reveal key interactions, such as:

Hydrogen bonds: The carboxylic acid of this compound can act as a hydrogen bond donor and acceptor, while the nitrogen can act as a hydrogen bond acceptor.

Ionic interactions: The charged state of the carboxylic acid and amine can form salt bridges with charged residues in the protein.

Hydrophobic interactions: The aliphatic cyclobutane ring can engage in favorable interactions with nonpolar pockets of the binding site.

Following docking, more computationally intensive methods like Molecular Dynamics (MD) simulations can be used to predict the stability of the ligand-protein complex and calculate binding free energies, offering a more accurate assessment of affinity. mdpi.com

Table 2: Example of Key Interactions from Docking Studies of Azaspiro Compounds This table presents hypothetical but representative data based on typical docking study outcomes for similar compounds.

Compound Derivative Target Protein Key Interacting Residues Predicted Binding Affinity (kcal/mol)
Carboxylate Analog USP7 Arg221, Tyr258 -8.5
Amide Analog MCHr1 Asp123, Phe254 -9.2

QSAR is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular descriptors. frontiersin.org These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov

For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme. The process involves:

Synthesizing and testing a training set of diverse analogs.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods (like multiple linear regression or machine learning algorithms) to build a mathematical equation relating the descriptors to the activity. nih.gov

Validating the model using an external test set of compounds.

A successful QSAR model can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and guiding further optimization efforts. nih.gov

Applications in Virtual Screening and De Novo Design of Novel Chemical Entities

The 5-azaspiro[3.4]octane scaffold is an excellent starting point for virtual screening and de novo design campaigns aimed at discovering novel bioactive molecules. researchgate.net

Virtual screening involves computationally searching large chemical libraries to identify molecules that are likely to bind to a drug target. youtube.com Libraries containing spirocyclic scaffolds like 5-azaspiro[3.4]octane are valuable because they introduce novel 3D shapes not always present in standard screening collections. nih.gov A screening workflow might involve initial filtering based on physicochemical properties (to ensure drug-likeness), followed by high-throughput docking into the target's binding site. mdpi.com

De novo design algorithms build novel molecules from scratch directly within the constraints of a protein's binding site. rsc.org The this compound core can be used as a starting fragment or scaffold. The algorithm then "grows" the molecule by adding functional groups or other fragments in a way that maximizes favorable interactions with the protein, such as forming hydrogen bonds or filling hydrophobic pockets. This approach was successfully used in the discovery of potent USP7 inhibitors, where a spiro-pyrrolidine was identified through a de novo design workflow that screened billions of virtual compounds.

Applications in Advanced Medicinal Chemistry and Drug Discovery

Utilization as Bioisosteres and Rigid Scaffolds for Pharmacological Enhancement

The rigid structure of the 5-azaspiro[3.4]octane core makes it an attractive building block in medicinal chemistry for the design of new drugs. Its three-dimensional arrangement can help to reduce the entropic penalties upon binding to target proteins, a strategy often employed to enhance the potency of drug candidates.

Replacement of Traditional Flexible Linkers and Cyclic Motifs

In drug design, flexible linkers and common cyclic motifs like piperidine (B6355638) are often associated with metabolic instability. The strategic replacement of these flexible or metabolically susceptible moieties with rigid spirocyclic scaffolds such as 5-azaspiro[3.4]octane can lead to significant improvements in the pharmacokinetic profile of a drug candidate. The defined spatial orientation of substituents on the spirocyclic core can also lead to more specific interactions with biological targets.

Engagement with Specific Biological Targets and Signaling Pathways

While direct biological activity data for 5-Azaspiro[3.4]octane-8-carboxylic acid is not extensively reported in publicly available literature, the broader class of azaspiro[3.4]octane derivatives has been investigated for its interaction with several important biological targets.

Modulators of Mitogen-Activated Protein (MAP) and Phosphoinositide 3-Kinase (PI3K) Signaling Pathways

Recent research has identified derivatives of the closely related 2,6-diazaspiro[3.4]octane scaffold as modulators of the Mitogen-Activated Protein (MAP) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. molport.com These pathways are crucial in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The ability of the diazaspiro[3.4]octane core to serve as a scaffold for molecules that interact with these pathways highlights the potential of other isomers, such as the 5-azaspiro[3.4]octane series, to be developed into targeted cancer therapeutics.

Table 1: Examples of Biologically Active Compounds with a Diazaspiro[3.4]octane Motif molport.com
Compound TypeBiological ActivityReference
Hepatitis B capsid protein inhibitorAntiviral molport.com
Menin-MLL1 interaction inhibitorAnticancer molport.com
MAP and PI3K signaling modulatorAnticancer molport.com
Selective dopamine (B1211576) D3 receptor antagonistNeurological disorders molport.com
VDAC1 inhibitorsDiabetes molport.com

Inhibitors of Poly(ADP-ribose) Polymerase (PARP-1)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibitors of PARP-1 have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

A study exploring the use of diazaspiro cores as bioisosteres for the piperazine (B1678402) moiety in the framework of the well-known PARP inhibitor, Olaparib, provides a link between the azaspiro[3.4]octane scaffold and PARP-1 inhibition. nih.gov In this research, an oxa-azaspiro analogue demonstrated a notable PARP-1 affinity. nih.gov This suggests that the spirocyclic scaffold can be accommodated within the active site of PARP-1 and can be a viable structural element in the design of new PARP inhibitors. Although this study did not specifically investigate this compound, it underscores the potential of this scaffold in the development of novel PARP-1 inhibitors.

Table 2: PARP-1 Affinity of Selected Spiro-Modified Phthalazone Analogues nih.gov
CompoundSpiro-MotifPARP-1 Affinity (IC50, nM)
10aMethylene spiro-motif32.4 - 57.1
10bOxa-azaspiro analogue24.9
10cBoc-functionalized diazaspiro core551.6
15bAmino core4,397
17bBoc-containing analogue452.8

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG, which has shown therapeutic potential in a range of neurological and inflammatory disorders. While the development of MAGL inhibitors is an active area of research, there is currently no direct evidence in the reviewed literature to suggest that this compound or its close derivatives have been specifically investigated as MAGL inhibitors. The field is largely focused on other chemical scaffolds. nih.govnih.gov

Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists

The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor (GPCR) primarily expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, mood, and appetite. Consequently, MCHr1 has emerged as a key target for the development of therapeutics for obesity and other metabolic disorders. The design of antagonists for this receptor often involves the incorporation of rigid scaffolds that can effectively orient functional groups to interact with key residues in the receptor's binding pocket.

While direct examples of this compound in published MCHr1 antagonists are not yet prominent, the utility of related azaspirocyclic systems in designing receptor antagonists is well-documented. For instance, chiral 6-azaspiro[2.5]octanes have been successfully developed as potent and selective antagonists for the M4 muscarinic acetylcholine (B1216132) receptor, another important GPCR target. nih.gov This work highlights the principle that the constrained geometry of azaspirocycles can be leveraged to achieve high potency and selectivity. nih.gov The 5-azaspiro[3.4]octane scaffold, with its distinct three-dimensional architecture, presents a valuable building block for creating novel MCHr1 antagonists. The carboxylic acid moiety can serve as a handle for further chemical elaboration, allowing for the introduction of various pharmacophoric elements designed to optimize binding affinity and pharmacokinetic properties. The inherent rigidity of the spirocyclic core is anticipated to reduce the entropic penalty upon binding to MCHr1, potentially leading to compounds with enhanced potency.

Src Homology 2 (SHP2) Phosphatase Inhibitors

Src homology 2 (SHP2) phosphatase, encoded by the PTPN11 gene, is a critical signaling node in various cellular processes, including cell growth and differentiation. Hyperactivation of SHP2 is implicated in several human cancers, making it a compelling target for oncological drug discovery. The development of SHP2 inhibitors has been an area of intense research, with a focus on allosteric inhibitors that bind to a site distinct from the active site, offering a potential for greater selectivity.

A significant breakthrough in this area involves a potent SHP2 allosteric inhibitor that incorporates a 2-oxa-8-azaspiro[4.5]decane moiety. This demonstrates the successful application of a spirocyclic scaffold in the design of highly effective SHP2 inhibitors. The spirocyclic portion of the molecule plays a crucial role in positioning the other functional groups for optimal interaction within the allosteric binding pocket.

The this compound scaffold represents a promising platform for the development of novel SHP2 inhibitors. Its structural features can be exploited to mimic the interactions observed with the 2-oxa-8-azaspiro[4.5]decane-containing inhibitors. The carboxylic acid group can be used to introduce functionalities that form key hydrogen bonds or other polar contacts within the allosteric site, while the spirocyclic framework provides the necessary rigidity and three-dimensional orientation.

Compound Class Target Relevance of Spirocyclic Scaffold
Azaspiro[2.5]octanesM4 Muscarinic ReceptorProvides rigid core for potent and selective antagonism. nih.gov
2-Oxa-8-azaspiro[4.5]decanesSHP2 PhosphataseKey component of potent allosteric inhibitors.

Development of Analogues for Known Anesthetic Agents (e.g., Bupivacaine)

Research has shown that replacing the piperidine moiety of bupivacaine (B1668057) with spirocyclic amino acids, such as 1-azaspiro[3.3]heptane, can lead to analogues with enhanced activity and reduced toxicity. researchgate.net These spirocyclic analogues maintain the necessary structural features for anesthetic action but possess improved physicochemical properties. researchgate.net

Following this successful precedent, this compound is an excellent candidate for creating novel bupivacaine analogues. The 5-azaspiro[3.4]octane core can act as a bioisostere for the piperidine ring, offering a distinct three-dimensional shape and vector orientation for the side chains. The incorporation of this scaffold is anticipated to influence the lipophilicity, solubility, and metabolic stability of the resulting analogues, potentially leading to local anesthetics with a superior safety profile and duration of action.

Bupivacaine Analogue Scaffold Bioisosteric Replacement for Observed Improvements
1-Azaspiro[3.3]heptanePiperidineEnhanced activity, reduced toxicity. researchgate.net

Exploration of Chemical Space for Novel Therapeutic Leads

The concept of "escaping from flatland" has become a guiding principle in modern drug discovery, emphasizing the need to move beyond planar, aromatic structures towards more three-dimensional molecules. Spirocyclic scaffolds such as this compound are at the forefront of this movement. These scaffolds provide access to previously underexplored regions of chemical space, offering a rich platform for the discovery of novel therapeutic leads. researchgate.net

The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been reported as a means to generate multifunctional modules for drug discovery. researchgate.net These efforts underscore the versatility of the azaspiro[3.4]octane core, which can be readily functionalized to create diverse libraries of compounds for high-throughput screening against a wide array of biological targets. The compact and rigid nature of these spirocycles, combined with their tunable physicochemical properties, makes them ideal for developing drug candidates with improved pharmacological profiles, including those targeting the central nervous system. researchgate.netnih.gov

The carboxylic acid functionality of this compound further enhances its utility as a building block. It provides a convenient attachment point for a variety of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Future Research Directions for this compound in Drug Discovery and Development

The potential of this compound in drug discovery is far from fully realized, and several exciting avenues for future research exist. A primary focus will be the continued synthesis of diverse compound libraries based on this scaffold to screen against a broader range of biological targets. This will likely lead to the identification of novel inhibitors, antagonists, and modulators for various diseases.

Given the favorable physicochemical properties often associated with spirocyclic systems, a particularly promising area of investigation is their application in central nervous system (CNS) drug discovery. nih.gov The ability of these compact, three-dimensional structures to cross the blood-brain barrier could be leveraged to develop new treatments for neurological and psychiatric disorders.

Furthermore, the development of enantioselective synthetic routes to access specific stereoisomers of this compound and its derivatives will be crucial. researchgate.net This will allow for a more refined understanding of the stereochemical requirements for binding to specific biological targets, ultimately leading to the development of more potent and selective drugs with fewer off-target effects. The continued exploration of this versatile scaffold is set to provide a wealth of new opportunities in the ongoing search for innovative medicines.

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